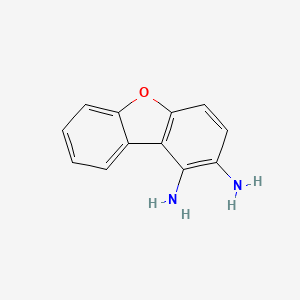

Diaminodibenzofuran

Description

Diaminodibenzofuran is a heterocyclic aromatic compound derived from the dibenzofuran scaffold, characterized by two benzene rings fused via an oxygen atom.

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

dibenzofuran-1,2-diamine |

InChI |

InChI=1S/C12H10N2O/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6H,13-14H2 |

InChI Key |

OLUOPPIKGNVRRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diaminodibenzofuran can be synthesized through several methods. One common approach involves the intramolecular Ullmann coupling reaction. This method uses 2,2′-diiodo-4,4′-dinitrodiphenylether as a starting material, which undergoes coupling in the presence of activated copper in dimethylformamide (DMF) to form the dibenzofuran core .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Diaminodibenzofuran undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (sulfuric acid and nitric acid) are employed.

Major Products Formed

The major products formed from these reactions include nitro-diaminodibenzofuran, halogenated derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Diaminodibenzofuran has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

Mechanism of Action

The mechanism of action of diaminodibenzofuran involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Benzimidazole Derivatives

Benzimidazole derivatives, such as those reported in , share structural motifs with diaminodibenzofuran, particularly aromatic systems with heteroatoms and functional groups. Key differences and similarities include:

Physical and Spectral Properties

*Hypothetical data based on structural analogs.

Comparison with Diphenylamine Analogs

Diphenylamine derivatives (e.g., tofenamic acid) and thyroid hormones (thyroxine, triiodothyronine) share aromatic amine functionalities with this compound but differ in core structure :

- Planarity and Conjugation: Diphenylamine’s single amine-linked benzene rings allow rotational freedom, whereas this compound’s fused rings enforce rigidity, enhancing π-conjugation and thermal stability.

- This compound’s bioactivity remains unexplored but could leverage its dual amino groups for targeted interactions .

Comparison with Dibenzothiophene and Dibenzofuran

The heteroatom in the dibenzofuran/dibenzothiophene scaffold critically influences properties:

| Property | Dibenzofuran (O) | Dibenzothiophene (S) | This compound (O + NH₂) |

|---|---|---|---|

| Aromaticity | Moderate | High (due to S) | Enhanced by NH₂ resonance |

| Electron Density | Oxygen withdraws e⁻ | Sulfur donates e⁻ | NH₂ donates e⁻, increasing reactivity |

| Solubility | Low | Very low | Moderate (NH₂ enhances H-bonding) |

This compound’s amino groups mitigate the low solubility of dibenzofuran, making it more suitable for solution-phase applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.